REACTION_CXSMILES
|
[CH3:1][N+:2]([CH2:5][C:6]([OH:8])=O)([CH3:4])[CH3:3].C[N+](CC[CH2:15][C:16]([O-:18])=[O:17])(C)C.[Cl-:19]>>[CH3:1][N+:2]([CH2:5][CH:6]([OH:8])[CH2:15][C:16]([OH:18])=[O:17])([CH3:4])[CH3:3].[Cl-:19] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CC(=O)O
|
Name
|
γ-butyrobetaine chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CCCC(=O)[O-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A fermentor equipped for continuous culture which
|
Type
|
CUSTOM
|
Details
|
was caught in a vessel
|
Type
|
CUSTOM
|
Details
|
were removed by centrifugation
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N+:2]([CH2:5][C:6]([OH:8])=O)([CH3:4])[CH3:3].C[N+](CC[CH2:15][C:16]([O-:18])=[O:17])(C)C.[Cl-:19]>>[CH3:1][N+:2]([CH2:5][CH:6]([OH:8])[CH2:15][C:16]([OH:18])=[O:17])([CH3:4])[CH3:3].[Cl-:19] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CC(=O)O
|
Name
|
γ-butyrobetaine chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CCCC(=O)[O-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A fermentor equipped for continuous culture which
|
Type
|
CUSTOM
|
Details
|
was caught in a vessel
|
Type
|
CUSTOM
|
Details
|
were removed by centrifugation
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |